![molecular formula C19H15ClF2N2OS B4267561 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine CAS No. 588675-50-7](/img/structure/B4267561.png)
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine, also known as CFPTP, is a piperazine-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. CFPTP is a small molecule that has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to act as a partial agonist at the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and reward. It has also been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders.
Biochemical and Physiological Effects:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its potential therapeutic effects. 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine is its high affinity for certain receptors, which makes it a potential candidate for drug development. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine is its potential toxicity, which has been reported in some studies. This may limit its use in certain applications, and further studies are needed to fully understand its safety profile.
Future Directions
There are several future directions for research on 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine. One potential direction is the development of new drugs based on the structure of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine. This may involve modifying the structure of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine to improve its pharmacological properties or developing new compounds that target the same receptors as 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine. Another potential direction is the investigation of the mechanism of action of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine, which may provide insights into the development of new drugs for the treatment of mood disorders. Finally, further studies are needed to fully understand the safety profile of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine, particularly with regard to its potential toxicity.
Scientific Research Applications
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential applications in drug discovery. It has been shown to have a high affinity for certain receptors, including the dopamine D4 receptor and the serotonin 5-HT1A receptor. These receptors are involved in various physiological and pathological processes, making them potential targets for drug development.
properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N2OS/c20-17-16-14(22)2-1-3-15(16)26-18(17)19(25)24-10-8-23(9-11-24)13-6-4-12(21)5-7-13/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMSXROUDMHJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135130 | |
Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
CAS RN |
588675-50-7 | |
Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588675-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorobenzo[b]thien-2-yl)[4-(4-fluorophenyl)-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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